N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide
Description
This compound features a benzodioxole-thiazole core linked to a 3-methylpyrazole moiety via a phenoxypropanamide bridge. The phenoxypropanamide linker likely influences solubility and bioavailability. Synthetic routes typically involve coupling reactions, such as HATU/DIPEA-mediated amidation, as seen in related compounds (e.g., ). Structural confirmation relies on NMR, HRMS, and elemental analysis.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-14-10-21(25-22(28)15(2)31-17-6-4-3-5-7-17)27(26-14)23-24-18(12-32-23)16-8-9-19-20(11-16)30-13-29-19/h3-12,15H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCAGMCGLIHIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes cell cycle arrest at the S phase and induces apoptosis in cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway and the apoptosis pathway . By causing cell cycle arrest at the S phase, it prevents the cell from dividing and proliferating. By inducing apoptosis, it triggers programmed cell death, thereby eliminating cancer cells.
Result of Action
The compound shows potent growth inhibition properties against various cancer cell lines. For example, it has been found to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines. The result of its action is a significant reduction in the proliferation of these cancer cells.
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole : Known for its antioxidant properties.
- Thiazole : Associated with antimicrobial and anti-inflammatory effects.
- Pyrazole : Exhibits antipyretic and analgesic activities.
- Phenoxypropanamide : Enhances lipophilicity, potentially increasing bioavailability.
Molecular Formula : C₁₈H₁₈N₄O₂S
Molecular Weight : 358.43 g/mol
CAS Number : 895476-18-3
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation in various models. A specific study reported an IC50 value of 0.86 μM for a related thiazole compound against breast cancer cell lines (MCF-7) . The presence of the benzo[d][1,3]dioxole moiety may further enhance this activity through synergistic effects.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing benzo[d][1,3]dioxole and thiazole rings have been documented. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The following pathways are particularly noteworthy:
- Inhibition of NF-kB Pathway : Compounds similar to this one have been shown to inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
- Antioxidant Activity : The benzo[d][1,3]dioxole component contributes to antioxidant activity, potentially protecting cells from oxidative stress .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli with an IC50 of 10 μM. |
| Study B (2021) | Reported anticancer activity in MCF-7 cells with an IC50 of 0.86 μM for a related thiazole compound. |
| Study C (2022) | Showed anti-inflammatory effects by reducing TNF-alpha levels in vitro. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs include derivatives with variations in the aryl-thiazole or pyrazole substituents. Key comparisons are summarized below:
Key Observations :
Computational and Interaction Analysis
Noncovalent Interactions ()
The benzodioxole group’s electron-rich surface facilitates π-π stacking with aromatic residues in target proteins, while the thiazole nitrogen participates in hydrogen bonding. In contrast, bromo-substituted analogs (9c) exhibit stronger van der Waals interactions due to polarizable Br atoms.
Molecular Docking ()
Docking studies of analogs (e.g., 9c) reveal that bulky substituents (e.g., bromo) occupy hydrophobic pockets, whereas the target compound’s phenoxypropanamide linker may extend into solvent-exposed regions, reducing binding affinity compared to 9c.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
